An In-depth Technical Guide to the Physicochemical Properties of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide, a chiral sulfonamide derivative, is a compound of significant interest in the field of asymmetric synthesis and medicinal chemistry. Its rigid stereochemical structure makes it a valuable chiral ligand and intermediate in catalytic processes. This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies for its characterization, and insights into its stability and handling. The information presented herein is intended to support researchers and drug development professionals in leveraging the full potential of this versatile molecule.
Chemical Identity and Structure
N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide is a member of the sulfonamide class of organic compounds, characterized by a sulfonamide group attached to a 4-methylbenzene (tosyl) moiety and a chiral (1R,2R)-2-aminocyclohexyl group.
| Identifier | Value | Source |
| IUPAC Name | N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | N/A |
| CAS Number | 174291-96-4 | [1][2] |
| Molecular Formula | C13H20N2O2S | [1][2] |
| Molecular Weight | 268.38 g/mol | [2][] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N | [] |
| InChI Key | VVOFSHARRCJLLA-CHWSQXEVSA-N | N/A |
| Synonyms | (1R,2R)-(+)-N-(4-Toluenesulphonyl)-1,2-diaminocyclohexane | N/A |
Chemical Structure:
Caption: Chemical structure of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, from catalytic reactions to formulation in drug delivery systems.
| Property | Value | Notes |
| Melting Point | 105-110 °C | Data for the (1S,2S) enantiomer is 106-110 °C.[] Enantiomers have identical melting points.[4] |
| Boiling Point | Predicted: 417.4 ± 55.0 °C | This is a predicted value and should be confirmed experimentally. |
| Solubility | Not experimentally determined. | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in water. |
| pKa | Not experimentally determined. | The presence of two amino groups suggests two pKa values. The primary amine is expected to be more basic than the sulfonamide nitrogen. |
| LogP | Not experimentally determined. | The molecule possesses both hydrophobic (tosyl group, cyclohexane ring) and hydrophilic (amino groups) moieties, suggesting a moderate LogP value. |
| Appearance | Solid | Based on the provided melting point. |
| Optical Rotation | Not specified. | As a chiral molecule, it will rotate plane-polarized light. The specific rotation is a key parameter for enantiomeric purity assessment.[4] |
Synthesis and Characterization
A general and efficient method for the synthesis of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide involves the reaction of (1R,2R)-1,2-diaminocyclohexane with 4-methylbenzenesulfonyl chloride (tosyl chloride).
Caption: General synthetic workflow for N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide.
General Synthetic Protocol
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Dissolve (1R,2R)-1,2-diaminocyclohexane in a suitable solvent such as dichloromethane.
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Add a base, for example, triethylamine, to the solution.
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Cool the mixture in an ice bath.
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Slowly add a solution of 4-methylbenzenesulfonyl chloride in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove salts and excess reagents.
-
Dry the organic layer and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired compound.
Analytical Characterization
The identity and purity of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide are confirmed using a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group (typically two doublets in the range of 7-8 ppm), the methyl group of the tosyl moiety (a singlet around 2.4 ppm), and the protons of the cyclohexyl ring and the amino groups.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the benzene ring, the methyl group, and the cyclohexane ring.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino groups, the S=O stretching of the sulfonamide group (typically two strong bands), and the C-H and C=C vibrations of the aromatic and aliphatic moieties.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. A GC-MS spectrum is available for the (1S,2S)-enantiomer, which would be identical for the (1R,2R)-enantiomer.[5]
3.2.4. High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for determining the purity and chiral integrity of the compound.
-
Methodology: A chiral stationary phase is required for the separation of enantiomers.
-
Protocol:
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Column: A chiral column (e.g., based on a polysaccharide or macrocyclic glycopeptide) is essential.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs is appropriate.
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Validation: The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.
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Stability and Storage
The stability of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide is a critical factor for its handling and application.
| Condition | Recommendation | Rationale |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1][2] | Protection from light and oxygen minimizes potential degradation. |
| pH Sensitivity | Expected to be more stable at neutral to slightly acidic pH. | The amino groups may be susceptible to degradation under strongly acidic or basic conditions. |
| Thermal Stability | Stable at room temperature. | High temperatures may lead to decomposition. |
Potential Degradation Pathways:
Applications in Asymmetric Catalysis
The primary application of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide lies in its use as a chiral ligand in asymmetric catalysis. The presence of two nitrogen atoms with different electronic properties (a primary amine and a sulfonamide) allows for effective coordination with metal centers, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
Safety and Handling
For the (1S,2S)-enantiomer, the following hazard statements have been reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] It is prudent to handle the (1R,2R)-enantiomer with the same precautions.
Recommended Handling Procedures:
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Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
In case of contact with skin or eyes, flush immediately with plenty of water.[6]
Conclusion
N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide is a valuable chiral building block with significant potential in asymmetric synthesis and drug discovery. Understanding its physicochemical properties, having robust analytical methods for its characterization, and being aware of its stability and handling requirements are essential for its effective utilization in research and development. This guide provides a foundational understanding of these key aspects to aid scientists in their work with this important molecule.
References
-
Lead Sciences. N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide. Available from: [Link]
-
LibreTexts. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available from: [Link]
-
SpectraBase. N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. Available from: [Link]
Sources
- 1. N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide - Lead Sciences [lead-sciences.com]
- 2. 174291-96-4|N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 5. spectrabase.com [spectrabase.com]
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